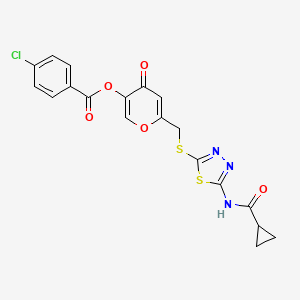
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a cyclopropanecarboxamido group, a thiadiazole ring, a pyranone structure, and a chlorobenzoate moiety, making it unique and versatile for several scientific explorations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps. Starting with the preparation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, this ring is then modified to introduce the cyclopropanecarboxamido group. The 4-oxo-4H-pyran-3-yl structure is obtained via a Knoevenagel condensation reaction, followed by the introduction of the 4-chlorobenzoate moiety using a coupling reaction with appropriate chlorobenzoic acid derivatives. The conditions usually involve mild bases or acidic catalysts to facilitate each step.
Industrial Production Methods:
On an industrial scale, the synthesis is often optimized for yield and purity, employing continuous flow processes and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and catalytic efficiency, is common to minimize the environmental impact of production.
Analyse Chemischer Reaktionen
Types of Reactions:
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate undergoes several reactions, including:
Oxidation: The thiadiazole ring can be oxidized under controlled conditions, leading to sulfur-oxide derivatives.
Reduction: Reduction of the cyclopropanecarboxamido group can yield secondary amine derivatives.
Substitution: The 4-chlorobenzoate moiety can undergo nucleophilic aromatic substitution with various nucleophiles.
Common Reagents and Conditions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate are used. Reduction reactions often employ hydrogen gas or hydrides like lithium aluminum hydride. Substitution reactions typically require strong bases or nucleophiles like sodium hydride or Grignard reagents.
Major Products:
The products formed from these reactions include sulfoxides and sulfones (oxidation), secondary amines (reduction), and substituted benzoates (substitution).
Wissenschaftliche Forschungsanwendungen
Applications in Chemistry:
This compound serves as a precursor for synthesizing more complex organic molecules and as a probe in mechanistic organic chemistry studies.
Applications in Biology and Medicine:
In biology, it is used for studying enzyme interactions and as a potential ligand in drug discovery. Medically, it holds promise for its antibacterial and antifungal properties, given its structural features that can interfere with microbial cell processes.
Applications in Industry:
The compound is also utilized in the development of advanced materials, including polymer precursors and specialty coatings, due to its unique reactivity and functional group versatility.
Wirkmechanismus
The mechanism by which this compound exerts its effects, particularly in a biological context, involves interaction with cellular enzymes and proteins. The 1,3,4-thiadiazole ring and cyclopropanecarboxamido group are crucial for binding to specific molecular targets, disrupting normal cellular functions. The pyranone structure aids in membrane permeability, enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
When compared with compounds like 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives without the pyranone or benzoate groups, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibits enhanced reactivity and broader application potential due to the additional functional groups.
Similar Compounds:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
6-(methylthio)-4-oxo-4H-pyran-3-yl benzoates
4-chlorobenzoic acid derivatives
These compounds share some structural similarities but differ in their reactivity and application scope, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNLNNPAZOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













